molecular formula C22H14N2O2S B3735672 N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide

Cat. No. B3735672
M. Wt: 370.4 g/mol
InChI Key: PPAXOYBAQQKAMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiazole and benzofuran rings in separate steps, followed by the introduction of the carboxamide group. Benzothiazoles can be synthesized through the condensation of 2-aminobenzenethiols and carboxylic acids . Benzofurans can be synthesized through various methods, including the cyclization of 2-alkynylphenols .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole and benzofuran rings, which are aromatic and therefore contribute to the compound’s stability and reactivity. The carboxamide group would be expected to participate in hydrogen bonding, influencing the compound’s solubility and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the benzothiazole, benzofuran, and carboxamide groups. The aromatic rings could participate in electrophilic aromatic substitution reactions, while the carboxamide group could undergo hydrolysis, among other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings would likely make the compound relatively stable and nonpolar, while the carboxamide group could allow for hydrogen bonding, potentially making the compound more soluble in polar solvents .

Future Directions

Benzothiazoles and benzofurans are areas of active research due to their presence in a variety of biologically active compounds. Future research could explore the potential biological activities of this compound, as well as methods for its synthesis .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O2S/c25-21(19-13-15-5-1-3-7-18(15)26-19)23-16-11-9-14(10-12-16)22-24-17-6-2-4-8-20(17)27-22/h1-13H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAXOYBAQQKAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]thiazol-2-yl)phenyl)benzofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide

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